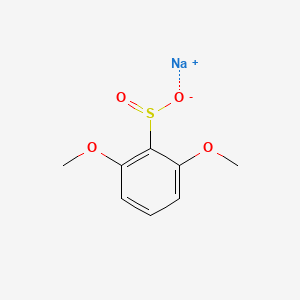
Sodium 2,6-dimethoxybenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,6-dimethoxybenzene-1-sulfinate is an organosulfur compound that belongs to the class of sodium sulfinates. These compounds are known for their versatile reactivity and are widely used as building blocks in organic synthesis. This compound is particularly notable for its applications in the synthesis of various organosulfur compounds, including sulfones, sulfonamides, and sulfides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium 2,6-dimethoxybenzene-1-sulfinate typically involves the sulfonylation of 2,6-dimethoxybenzene. This can be achieved through the reaction of 2,6-dimethoxybenzene with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction is usually carried out under controlled conditions to ensure the formation of the desired sulfinate salt .
Industrial Production Methods: In industrial settings, the production of sodium sulfinates, including this compound, often involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,6-dimethoxybenzene-1-sulfinate undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfones.
Reduction: Reduction reactions can convert it into thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various organosulfur compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical reagents include alkyl halides and aryl halides under basic conditions.
Major Products:
Oxidation: Sulfonic acids, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted organosulfur compounds.
Scientific Research Applications
Sodium 2,6-dimethoxybenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organosulfur compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool for studying sulfur-containing biomolecules and their interactions.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, including dyes and polymers.
Mechanism of Action
The mechanism of action of sodium 2,6-dimethoxybenzene-1-sulfinate involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 2,6-dimethoxybenzene-1-sulfinate is unique due to the presence of methoxy groups on the benzene ring, which can influence its reactivity and the types of products formed. Compared to other sodium sulfinates, it may offer different selectivity and efficiency in certain reactions, making it a valuable reagent in specific synthetic applications .
Properties
Molecular Formula |
C8H9NaO4S |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
sodium;2,6-dimethoxybenzenesulfinate |
InChI |
InChI=1S/C8H10O4S.Na/c1-11-6-4-3-5-7(12-2)8(6)13(9)10;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1 |
InChI Key |
RKGJAVGNAGVCEC-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















